p-Tolunitrile

Overview

Description

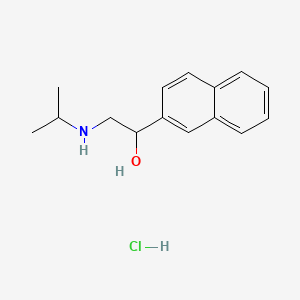

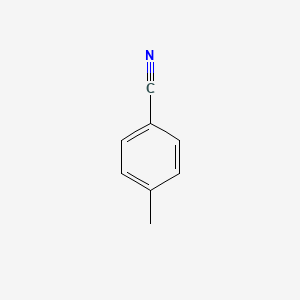

p-Tolunitrile: C8H7N . It is a derivative of benzonitrile, where a methyl group is substituted at the para position of the benzene ring. This compound is a clear colorless liquid or beige solid that exhibits toxicity and flammability .

Mechanism of Action

Target of Action

p-Tolunitrile, also known as 4-Methylbenzonitrile, is a ring-substituted toluene with an electron-withdrawing substituent The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

The mode of action of this compound involves the oxygenation by molecular oxygen to yield the corresponding aldehyde . This reaction is facilitated by tetrafluoro-p-dicyanobenzene as a photocatalyst under photoirradiation with an Hg lamp (lambda > 300 nm) .

Biochemical Pathways

The oxygenation process it undergoes suggests that it may be involved in oxidative reactions within the cell

Pharmacokinetics

It is known that this compound is very soluble in alcohol and diethyl ether, but insoluble in water . This suggests that its bioavailability may be influenced by these solubility properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility properties suggest that the presence of alcohol or diethyl ether could enhance its action, while its insolubility in water could limit its action in aqueous environments . Furthermore, its oxygenation process is facilitated by photoirradiation, suggesting that light exposure could influence its action .

Biochemical Analysis

Biochemical Properties

It is known that nitriles, such as p-Tolunitrile, may polymerize in the presence of metals and some metal compounds . They are incompatible with acids; mixing nitriles with strong oxidizing acids can lead to extremely violent reactions . Nitriles are generally incompatible with other oxidizing agents such as peroxides and epoxides .

Cellular Effects

A two-step biodegradation process in a laboratory-scale column bioreactor of o-, m- and this compound as a mixture was followed . After operation of the system for nine hours for the mixture of substrates at a flow rate of 45 mL h−1 and at 60°C, the overall conversion realized was above 90%, showing a good efficiency of the investigated process .

Molecular Mechanism

It is known that nitriles, such as this compound, may polymerize in the presence of metals and some metal compounds . They are incompatible with acids; mixing nitriles with strong oxidizing acids can lead to extremely violent reactions . Nitriles are generally incompatible with other oxidizing agents such as peroxides and epoxides .

Temporal Effects in Laboratory Settings

A two-step biodegradation process in a laboratory-scale column bioreactor of o-, m- and this compound as a mixture was followed . After operation of the system for nine hours for the mixture of substrates at a flow rate of 45 mL h−1 and at 60°C, the overall conversion realized was above 90%, showing a good efficiency of the investigated process .

Metabolic Pathways

It is known that nitriles, such as this compound, may polymerize in the presence of metals and some metal compounds . They are incompatible with acids; mixing nitriles with strong oxidizing acids can lead to extremely violent reactions . Nitriles are generally incompatible with other oxidizing agents such as peroxides and epoxides .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Selective Ammoxidation: p-Tolunitrile can be synthesized by the selective ammoxidation of methylbenzyl chlorides, which are prepared by the chloromethylation of toluene.

Dehydration of Amide or Aldoxime: Traditional methods involve the dehydration of amide or aldoxime, cyanation of aryl chloride or toluic acid, and diazotization of toluidine.

Cuprous Cyanide Solution: Another method involves the preparation of cuprous cyanide solution, followed by the reaction with o-toluidine hydrochloride and sodium nitrite.

Industrial Production Methods: Industrial production often utilizes the heterogeneous catalytic ammoxidation of methyl aromatics due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: p-Tolunitrile can undergo selective oxygenation by molecular oxygen to yield the corresponding aldehyde.

Reduction: It can be reduced to form the corresponding amine.

Substitution: this compound can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidizing Agents: Molecular oxygen, often with a photocatalyst like tetrafluoro-p-dicyanobenzene.

Reducing Agents: Hydrogen gas in the presence of a metal catalyst.

Substitution Reagents: Various nucleophiles under appropriate conditions.

Major Products:

Aldehydes: Formed from oxidation reactions.

Amines: Formed from reduction reactions.

Substituted Aromatic Compounds: Formed from substitution reactions.

Scientific Research Applications

Comparison with Similar Compounds

Benzonitrile: The parent compound without the methyl group.

o-Tolunitrile: An isomer with the methyl group at the ortho position.

m-Tolunitrile: An isomer with the methyl group at the meta position.

Uniqueness:

Properties

IUPAC Name |

4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-7-2-4-8(6-9)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZNNAKNUVJVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Record name | P-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026169 | |

| Record name | 1-Cyano-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-tolunitrile is a beige solid at 62.6 °F. (NTP, 1992) | |

| Record name | P-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

423.7 °F at 760 mmHg (NTP, 1992) | |

| Record name | P-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

185 °F (NTP, 1992) | |

| Record name | P-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992) | |

| Record name | P-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.9805 at 86 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | P-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

104-85-8 | |

| Record name | P-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolunitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolunitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Cyano-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-toluonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUNITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H20555V8NO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

85.1 °F (NTP, 1992) | |

| Record name | P-TOLUNITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21133 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of p-Tolunitrile?

A1: The molecular formula of this compound is C8H7N, and its molecular weight is 117.15 g/mol.

Q2: What spectroscopic data are available for this compound?

A2: Numerous studies provide spectroscopic data for this compound, including:

- Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule, particularly the characteristic nitrile (C≡N) stretch. [, , , , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR data are available, providing detailed information about the hydrogen and carbon environments within the molecule. [, , , , , ]

- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule. [, ]

- UV-Visible Spectroscopy: Provides information about the electronic transitions within the molecule and can be used for quantitative analysis. []

Q3: What is the crystal structure of this compound?

A3: this compound crystallizes in the orthorhombic space group Pna21. The molecule is nearly planar, with weak π-π stacking interactions observed between molecules in the crystal lattice. []

Q4: Is this compound stable under ambient conditions?

A4: Yes, this compound is generally stable under typical laboratory conditions. [, ]

Q5: What solvents is this compound soluble in?

A5: this compound is soluble in various organic solvents, including benzene, toluene, tetrahydrofuran (THF), dichloromethane, and acetone. [, , , , , ]

Q6: Can this compound be used as a building block in organic synthesis?

A6: Yes, this compound serves as a versatile starting material for synthesizing various compounds. For instance, it's used in synthesizing 4-methyl-3-nitrobenzonitrile, an important intermediate in pesticide production. [, ]

Q7: Can this compound participate in cycloaddition reactions?

A7: Absolutely, this compound readily participates in cobalt-mediated [2+2+2] cycloaddition reactions with α,ω-diynes, forming pyridine-containing macrocycles. These reactions showcase this compound's utility in constructing complex molecular architectures. [, ]

Q8: Has this compound been used in the synthesis of covalent organic frameworks (COFs)?

A8: Recent research demonstrates the successful mechanochemical cyclotrimerization of this compound, paving the way for its use in synthesizing triazine-containing COFs. This solid-state approach offers advantages such as high yield and short reaction times. []

Q9: Have computational methods been employed to study this compound?

A9: Yes, Density Functional Theory (DFT) calculations have been utilized to investigate various aspects of this compound, including:

- Molecular geometry optimization: Predicting the most stable three-dimensional arrangement of atoms in the molecule. [, ]

- Vibrational frequency calculations: Simulating the molecule's vibrational modes, aiding in the interpretation of experimental IR and Raman spectra. [, ]

- Electronic structure analysis: Determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, providing insights into the molecule's reactivity. []

- Prediction of molecular properties: Calculating properties such as dipole moment, polarizability, and hyperpolarizability, which are relevant to its potential applications in nonlinear optics. []

Q10: How do structural modifications of this compound affect its reactivity?

A10: Studies have shown that introducing electron-donating or electron-withdrawing groups on the aromatic ring of this compound can significantly influence its reactivity in reactions like:

- Oxidation: Electron-donating substituents increase the oxidation rate, while electron-withdrawing groups decrease it. [, ]

- Nitrile hydrolysis: Electron-withdrawing groups on the aromatic ring can slow down the hydrolysis of this compound to p-toluic acid. []

- Cycloaddition reactions: The presence of bulky substituents on the aromatic ring can hinder the approach of other reactants, potentially affecting the yield and selectivity of cycloaddition reactions. []

Q11: Are there strategies to enhance the stability of this compound in specific formulations?

A11: While this compound is generally stable, specific formulation strategies might be employed to enhance its stability depending on the intended application and environmental factors. This could include:

- Choice of solvent: Selecting solvents in which this compound exhibits high stability and minimal degradation. []

- Addition of stabilizers: Incorporating antioxidants or other stabilizing agents to prevent degradation due to oxidation or other chemical reactions. []

- Packaging: Utilizing appropriate packaging materials to minimize exposure to light, moisture, or other factors that could compromise stability. []

Q12: What are the environmental considerations for this compound?

A12: While this compound offers various applications, responsible waste management and recycling strategies are crucial to mitigate its potential environmental impact. [] Research on biodegradable alternatives and substitutes could further contribute to sustainability efforts. []

Q13: Are there any known toxicological concerns with this compound?

A13: As with any chemical, handling this compound with care and following proper safety procedures are essential. Information about its toxicological profile can be found in its Safety Data Sheet (SDS). []

Q14: How has research on this compound evolved?

A14: Research on this compound has progressed significantly, from early studies on its synthesis and fundamental properties to its current applications in diverse fields. This evolution highlights its continuing importance in chemical research.

Q15: What are potential future directions for this compound research?

A15: Future research avenues could include:

- Developing more efficient and environmentally friendly synthetic routes. []

- Exploring its potential in material science, for example, in developing novel polymers or COFs with tailored properties. []

- Investigating its applications in medicinal chemistry, particularly leveraging its structural motifs for developing new pharmaceutical agents. []

- Furthering our understanding of its environmental fate and developing strategies for its sustainable use and disposal. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.